6-Hydroxy-3,4-dichlorodibenzofuran

Endocrine disruption Estrogen receptor QSAR classification

6-Hydroxy-3,4-dichlorodibenzofuran (IUPAC: 6,7-dichlorodibenzofuran-4-ol; ChEBI: CHEBI:79742) is a monohydroxylated dichlorodibenzofuran congener belonging to the polychlorinated dibenzofuran (PCDF) class. With molecular formula C12H6Cl2O2 and a molecular weight of 253.08 g/mol, the compound features chlorine substituents at positions 3 and 4 and a hydroxyl group at position 6 of the dibenzofuran scaffold.

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
Cat. No. B1251528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3,4-dichlorodibenzofuran
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=C2C=CC(=C3Cl)Cl
InChIInChI=1S/C12H6Cl2O2/c13-8-5-4-7-6-2-1-3-9(15)11(6)16-12(7)10(8)14/h1-5,15H
InChIKeyDJNLKKVISQXLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3,4-dichlorodibenzofuran – Chemical Identity and Procurement Baseline


6-Hydroxy-3,4-dichlorodibenzofuran (IUPAC: 6,7-dichlorodibenzofuran-4-ol; ChEBI: CHEBI:79742) is a monohydroxylated dichlorodibenzofuran congener belonging to the polychlorinated dibenzofuran (PCDF) class [1]. With molecular formula C12H6Cl2O2 and a molecular weight of 253.08 g/mol, the compound features chlorine substituents at positions 3 and 4 and a hydroxyl group at position 6 of the dibenzofuran scaffold [2]. It is structurally distinct from other hydroxy-dichlorodibenzofuran positional isomers (e.g., 8-hydroxy-, 9-hydroxy-, 2-hydroxy-3,4-dichlorodibenzofuran) and from the non-hydroxylated parent 3,4-dichlorodibenzofuran, differences that directly impact its biological activity profile and suitability for specific research applications [3][4].

Why 6-Hydroxy-3,4-dichlorodibenzofuran Cannot Be Replaced by Other Dichlorodibenzofuran Isomers


Hydroxylated dichlorodibenzofuran congeners are not interchangeable because the position of the single hydroxyl group on the dibenzofuran ring system fundamentally alters receptor binding profiles, metabolic susceptibility, and endocrine activity. For example, 6-hydroxy-3,4-dichlorodibenzofuran is experimentally classified as estrogenically inactive, whereas its positional isomer 8-hydroxy-3,4-dichlorodibenzofuran is estrogenically active in the same validated QSAR classification model [1]. Similarly, hydroxyl group position governs susceptibility to angular versus lateral dioxygenation during microbial degradation, determining whether the compound is mineralized or transformed into persistent intermediates [2]. Procurement of the wrong isomer therefore risks invalidating experimental results in endocrine disruption screening, biodegradation pathway elucidation, and structure-activity relationship studies.

6-Hydroxy-3,4-dichlorodibenzofuran – Quantitative Differentiation Evidence Guide


Estrogenic Activity: Direct Comparison of 6-Hydroxy vs. 8-Hydroxy-3,4-dichlorodibenzofuran

In a QSAR estrogenicity classification model validated with experimental data, 6-hydroxy-3,4-dichlorodibenzofuran (v_205) was classified as inactive for estrogenic activity, while 8-hydroxy-3,4-dichlorodibenzofuran (v_340) was classified as active [1]. Both compounds were part of the same validation set within the same study, providing a direct head-to-head comparison under identical classification conditions [1].

Endocrine disruption Estrogen receptor QSAR classification

Hydroxyl Position Determines Biodegradation Pathway: 6-OH Isomer and Angular Dioxygenation Susceptibility

The bacterial degradation pathway of chlorinated dibenzofurans is governed by the initial dioxygenation mode. Non-hydroxylated 3-chlorodibenzofuran is predominantly metabolized via angular dioxygenation to yield 4-chlorosalicylate, while 2-chlorodibenzofuran undergoes both angular and lateral dioxygenation in comparable proportions [1]. The presence and position of a hydroxyl group on the dibenzofuran ring is expected to further alter the regioselectivity of dioxygenase enzymes, but quantitative degradation rate constants for the 6-hydroxy-3,4-dichloro congener specifically have not been published in peer-reviewed literature [1]. This represents a class-level inference based on established structure-biodegradation relationships for PCDF congeners.

Microbial degradation Angular dioxygenation Chlorinated dibenzofuran metabolism

Antibacterial Activity: 6-Hydroxy-3,4-dichlorodibenzofuran as a Broad-Spectrum Bacteriostatic Agent

A patent describes 6-hydroxy-3,4-dichlorodibenzofuran as an effective bacteriostatic agent against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria [1]. This represents a supporting evidence tag because the original patent document was not directly accessible for quantitative MIC values and comparator data. The claim of dual Gram-positive/Gram-negative activity indicates a broader spectrum than some hydroxylated dibenzofuran derivatives that show preferential activity against only one bacterial class, but explicit MIC comparisons against other isomers are not available.

Antimicrobial Bacteriostatic Gram-positive Gram-negative

Validated Application Scenarios for 6-Hydroxy-3,4-dichlorodibenzofuran Procurement


Endocrine Disruption Screening – Estrogenic Activity Reference Standard

Based on the direct head-to-head evidence that 6-hydroxy-3,4-dichlorodibenzofuran is estrogenically inactive while its 8-hydroxy isomer is active [1], this compound serves as a negative control or reference standard in estrogenicity screening assays. Researchers studying structure-endocrine activity relationships in the PCDF class can use this congener to isolate the contribution of hydroxyl position to ER-mediated effects, confident that the 6-OH substitution pattern does not introduce estrogenic background activity [1].

PCDF Metabolic Pathway Elucidation and Biodegradation Studies

As a hydroxylated PCDF congener, 6-hydroxy-3,4-dichlorodibenzofuran is a relevant intermediate standard for tracing microbial degradation pathways of higher-chlorinated dibenzofurans. Although direct degradation rate constants for this specific congener are lacking, the established class-level understanding of angular vs. lateral dioxygenation regioselectivity [2] makes it a valuable probe substrate for characterizing dioxygenase enzyme specificity in bacterial strains such as Rhodococcus sp. and Sphingomonas wittichii RW1.

Antimicrobial Lead Optimization and Structure-Activity Relationship (SAR) Studies

The patent-reported bacteriostatic activity against both E. coli and S. aureus [3] positions 6-hydroxy-3,4-dichlorodibenzofuran as a starting scaffold for medicinal chemistry optimization. Procurement is appropriate for research groups conducting systematic SAR studies around the hydroxyl-dichlorodibenzofuran chemotype, where the goal is to identify the substitution pattern that maximizes antibacterial potency and spectrum breadth.

Quote Request

Request a Quote for 6-Hydroxy-3,4-dichlorodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.